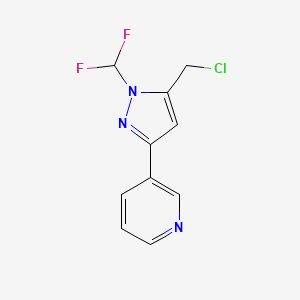
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound It features a pyrazole ring fused with a pyridine moiety, and it is distinguished by the presence of chloromethyl and difluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine often starts with the preparation of the pyrazole ring, followed by subsequent functionalization steps. One common method involves:
Cyclization Reaction: : Formation of the pyrazole ring via cyclization of appropriate precursors.
Functionalization: : Introduction of the chloromethyl and difluoromethyl groups through halogenation and methylation reactions under controlled conditions.
Coupling Reaction: : Finally, coupling the functionalized pyrazole with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound often involve:
Batch Synthesis: : Large-scale batch synthesis using optimized reaction conditions for high yield and purity.
Continuous Flow Chemistry: : Utilizing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine undergoes various reactions, including:
Oxidation: : Conversion of the pyrazole ring to more oxidized forms.
Reduction: : Reduction of the functional groups under suitable conditions.
Substitution: : Halogenation, nitration, and other substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents.
Major Products Formed
Products vary depending on the reagents and conditions, ranging from more highly substituted derivatives to reduced forms of the original compound.
Scientific Research Applications
Chemistry
Building Block: : Utilized as a building block in organic synthesis for complex molecules.
Biology
Biochemical Studies: : Investigated for its interactions with various biological molecules.
Medicine
Pharmaceutical Research: : Explored for potential therapeutic applications.
Industry
Material Science: : Studied for its properties in developing new materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes.
Receptor Binding: : Binds to specific receptors, influencing cellular pathways.
Comparison with Similar Compounds
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is unique due to its combination of functional groups and structural features, setting it apart from compounds like:
3-(Chloromethyl)-1H-pyrazole
3-(Difluoromethyl)-1H-pyrazole
Pyridine derivatives without pyrazole fusion
Properties
IUPAC Name |
3-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-5-8-4-9(15-16(8)10(12)13)7-2-1-3-14-6-7/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPSMLINANXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















